Cas no 1417407-35-2 (Diethyl (5E)-2,4-dimethyl-5-[tri(propan-2-yl)silylmethylidene]cyclopenta-1,3-diene-1,3-dicarboxylate)
![Diethyl (5E)-2,4-dimethyl-5-[tri(propan-2-yl)silylmethylidene]cyclopenta-1,3-diene-1,3-dicarboxylate structure](https://ja.kuujia.com/scimg/cas/1417407-35-2x500.png)
Diethyl (5E)-2,4-dimethyl-5-[tri(propan-2-yl)silylmethylidene]cyclopenta-1,3-diene-1,3-dicarboxylate 化学的及び物理的性質
名前と識別子
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- Diethyl 2,4-dimethyl-5-((triisopropylsilyl)methylene)cyclopenta-1,3-diene-1,3-dicarboxylate
- 5-[(E)-(Triisopropylsilyl)methylene]-2,4-dimethyl-1,3-cyclopentadiene-1,3-dicarboxylic acid diethyl ester
- (E)-Diethyl 2,4-dimethyl-5-((triisopropylsilyl)methylene)cyclopenta-1,3-diene-1,3-dicarboxylate
- Diethyl (5E)-2,4-dimethyl-5-[tri(propan-2-yl)silylmethylidene]cyclopenta-1,3-diene-1,3-dicarboxylate
- Diethyl 2,4-dimethyl-5-[(triisopropylsilyl)methylene]-1,3-cyclopentadiene-1,3-dicarboxylate
- 1352744-98-9
- 1417407-35-2
- Diethyl2,4-dimethyl-5-((triisopropylsilyl)methylene)cyclopenta-1,3-diene-1,3-dicarboxylate
-
- インチ: 1S/C23H38O4Si/c1-11-26-22(24)20-17(9)19(21(18(20)10)23(25)27-12-2)13-28(14(3)4,15(5)6)16(7)8/h13-16H,11-12H2,1-10H3/b19-13+
- InChIKey: LHOBLFNUJJHCSK-CPNJWEJPSA-N
- SMILES: [Si](/C=C1/C(C(=O)OCC)=C(C)C(C(=O)OCC)=C/1C)(C(C)C)(C(C)C)C(C)C
計算された属性
- 精确分子量: 406.25393622g/mol
- 同位素质量: 406.25393622g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 28
- 回転可能化学結合数: 10
- 複雑さ: 686
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 52.6
じっけんとくせい
- Color/Form: No data avaiable
Diethyl (5E)-2,4-dimethyl-5-[tri(propan-2-yl)silylmethylidene]cyclopenta-1,3-diene-1,3-dicarboxylate Security Information
- Signal Word:warning
- 危害声明: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- 储存条件:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Diethyl (5E)-2,4-dimethyl-5-[tri(propan-2-yl)silylmethylidene]cyclopenta-1,3-diene-1,3-dicarboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Cooke Chemical | M4532353-100mg |
Diethyl2,4-Dimethyl-5-[(triisopropylsilyl)methylene]-1,3-cyclopentadiene-1,3-dicarboxylate , > 93.0%(LC) |
1417407-35-2 | a bleached mixture | 100mg |
RMB 222.40 | 2025-02-21 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D5585-1G |
Diethyl 2,4-Dimethyl-5-[(triisopropylsilyl)methylene]-1,3-cyclopentadiene-1,3-dicarboxylate (cis- and trans- mixture) |
1417407-35-2 | >93.0%(HPLC) | 1g |
¥1020.00 | 2024-04-17 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | D5585-1G |
Diethyl (5E)-2,4-dimethyl-5-[tri(propan-2-yl)silylmethylidene]cyclopenta-1,3-diene-1,3-dicarboxylate |
1417407-35-2 | 93.0%(LC) | 1g |
¥1020.0 | 2024-07-20 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | D5585-1G |
Diethyl 2,4-Dimethyl-5-[(triisopropylsilyl)methylene]-1,3-cyclopentadiene-1,3-dicarboxylate (cis- and trans- mixture) |
1417407-35-2 | 93.0%(LC) | 1G |
¥1190.0 | 2022-08-30 | |
Aaron | AR01JRM0-1g |
Diethyl 2,4-Dimethyl-5-[(triisopropylsilyl)methylene]-1,3-cyclopentadiene-1,3-dicarboxylate (cis- and trans- mixture) |
1417407-35-2 | 93% | 1g |
$151.00 | 2023-12-16 | |
1PlusChem | 1P01JRDO-1g |
Diethyl 2,4-Dimethyl-5-[(triisopropylsilyl)methylene]-1,3-cyclopentadiene-1,3-dicarboxylate (cis- and trans- mixture) |
1417407-35-2 | 93.0% | 1g |
$166.00 | 2024-06-20 | |
A2B Chem LLC | BA00764-1g |
Diethyl 2,4-Dimethyl-5-[(triisopropylsilyl)methylene]-1,3-cyclopentadiene-1,3-dicarboxylate (cis- and trans- mixture) |
1417407-35-2 | >93.0%(HPLC) | 1g |
$581.00 | 2024-04-20 |
Diethyl (5E)-2,4-dimethyl-5-[tri(propan-2-yl)silylmethylidene]cyclopenta-1,3-diene-1,3-dicarboxylate 関連文献
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S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
-
Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
-
4. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
-
M. Mohsen Mahmoodi,Stephanie A. Fisher,Roger Y. Tam,Philip C. Goff,Reid B. Anderson,Jane E. Wissinger,David A. Blank,Molly S. Shoichet,Mark D. Distefano Org. Biomol. Chem., 2016,14, 8289-8300
-
Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
-
Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
-
Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321
-
Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
Diethyl (5E)-2,4-dimethyl-5-[tri(propan-2-yl)silylmethylidene]cyclopenta-1,3-diene-1,3-dicarboxylateに関する追加情報
Introduction to Diethyl (5E)-2,4-dimethyl-5-[tri(propan-2-yl)silylmethylidene]cyclopenta-1,3-diene-1,3-dicarboxylate (CAS No. 1417407-35-2)
Diethyl (5E)-2,4-dimethyl-5-[tri(propan-2-yl)silylmethylidene]cyclopenta-1,3-diene-1,3-dicarboxylate, identified by its CAS number 1417407-35-2, is a sophisticated organic compound that has garnered significant attention in the field of synthetic chemistry and pharmaceutical research. This compound belongs to the class of cyclopentadiene derivatives, which are known for their versatile applications in various chemical transformations and biological activities.
The molecular structure of Diethyl (5E)-2,4-dimethyl-5-[tri(propan-2-yl)silylmethylidene]cyclopenta-1,3-diene-1,3-dicarboxylate features a cyclopenta-1,3-diene core substituted with ester groups at the 1 and 3 positions and a tri(propan-2-yl)silylmethylidene functional group at the 5 position. This unique arrangement imparts distinct chemical properties that make it a valuable intermediate in the synthesis of more complex molecules.
In recent years, there has been a growing interest in the development of novel heterocyclic compounds for their potential applications in medicinal chemistry. The cyclopenta diene scaffold is particularly noteworthy due to its ability to undergo various reactions that can be tailored for the synthesis of bioactive molecules. The presence of the tri(propan-2-yl)silyl group enhances the reactivity of the compound, making it a useful building block for further functionalization.
One of the most compelling aspects of Diethyl (5E)-2,4-dimethyl-5-[tri(propan-2-yl)silylmethylidene]cyclopenta-1,3-diene-1,3-dicarboxylate is its utility in cross-coupling reactions. These reactions are fundamental in modern synthetic organic chemistry and are widely employed in the pharmaceutical industry to construct complex molecular frameworks. The silyl group in this compound serves as an excellent leaving group, facilitating reactions such as Suzuki-Miyaura coupling and Heck reactions. These transformations have been instrumental in the development of novel therapeutic agents.
The pharmaceutical industry has been actively exploring cyclopentadiene derivatives for their potential as drug candidates. The structural motif is found in several biologically active compounds, including those with anti-inflammatory and anti-cancer properties. The ability to modify the substituents on the cyclopentadiene ring allows for fine-tuning of biological activity, making it a promising scaffold for drug discovery.
Recent studies have highlighted the importance of organosilicon compounds in medicinal chemistry. Silicon-based functionalities are known for their stability and reactivity, which can be leveraged to design molecules with enhanced pharmacological properties. The tri(propan-2-yl)silyl group in Diethyl (5E)-2,4-dimethyl-5-[tri(propan-2-yl)silylmethylidene]cyclopenta-1,3-diene-1,3-dicarboxylate is particularly interesting because it can be selectively removed under mild conditions to reveal reactive intermediates that can be further functionalized.
The synthesis of this compound involves multi-step organic transformations that showcase the ingenuity of modern synthetic strategies. The process typically begins with the preparation of a cyclopentadiene derivative followed by functionalization with ester groups and subsequent introduction of the silyl group. Each step must be carefully optimized to ensure high yield and purity, which are critical for pharmaceutical applications.
The use of computational methods has also played a significant role in understanding the reactivity and properties of Diethyl (5E)-2,4-dimethyl-5-[tri(propan-2-yl)silylmethylidene]cyclopenta-1,3-diene-1,3-dicarboxylate. Molecular modeling studies have provided insights into how different substituents affect the electronic structure and reactivity of the molecule. These insights are invaluable for guiding synthetic efforts and predicting potential biological activities.
In conclusion, Diethyl (5E)-2,4-dimethyl-5-[tri(propan-2-ylsilylmethylidene)cyclopenta -1 , 3 -diene - 1 , 3 -dicarboxylate (CAS No. 1417407 -35 - 2) is a versatile compound with significant potential in synthetic chemistry and pharmaceutical research. Its unique structure and reactivity make it a valuable intermediate for constructing complex molecules with diverse biological activities. As research continues to uncover new applications for this compound, it is likely to remain a cornerstone in the development of novel therapeutic agents.
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